molecular formula C16H24ClNO2 B11168131 N-butyl-2-(4-chlorophenoxy)-N-ethyl-2-methylpropanamide

N-butyl-2-(4-chlorophenoxy)-N-ethyl-2-methylpropanamide

Cat. No.: B11168131
M. Wt: 297.82 g/mol
InChI Key: LIWURFLDXZCIAM-UHFFFAOYSA-N
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Description

N-butyl-2-(4-chlorophenoxy)-N-ethyl-2-methylpropanamide is an organic compound with a complex structure that includes a butyl group, a chlorophenoxy group, an ethyl group, and a methylpropanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(4-chlorophenoxy)-N-ethyl-2-methylpropanamide typically involves the reaction of 4-chlorophenol with butyl bromide to form 4-chlorophenyl butyl ether. This intermediate is then reacted with ethylamine and 2-methylpropanoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(4-chlorophenoxy)-N-ethyl-2-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-butyl-2-(4-chlorophenoxy)-N-ethyl-2-methylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-butyl-2-(4-chlorophenoxy)-N-ethyl-2-methylpropanamide involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-2-(4-chlorophenoxy)-N-ethyl-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C16H24ClNO2

Molecular Weight

297.82 g/mol

IUPAC Name

N-butyl-2-(4-chlorophenoxy)-N-ethyl-2-methylpropanamide

InChI

InChI=1S/C16H24ClNO2/c1-5-7-12-18(6-2)15(19)16(3,4)20-14-10-8-13(17)9-11-14/h8-11H,5-7,12H2,1-4H3

InChI Key

LIWURFLDXZCIAM-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC)C(=O)C(C)(C)OC1=CC=C(C=C1)Cl

Origin of Product

United States

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